
Cadmium-109
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium-109 is a radioactive isotope of cadmium with a half-life of 461 days. It is used in various scientific research applications, including biological and medical research.
Mecanismo De Acción
Cadmium-109 emits gamma radiation, which allows it to be detected and tracked in biological and medical studies. It is also a heavy metal, which means that it can bind to proteins and other cellular components, disrupting their function and causing cellular damage.
Efectos Bioquímicos Y Fisiológicos
Cadmium-109 has been shown to have a range of biochemical and physiological effects. It can accumulate in various organs and tissues, including the liver, kidneys, and bones. It can also interfere with the function of enzymes and other cellular components, leading to oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cadmium-109 in lab experiments is its ability to be tracked using gamma radiation. This allows researchers to study the movement of cadmium in living organisms and to monitor its effects on cellular function. However, one of the limitations of using Cadmium-109 is its relatively short half-life, which means that it must be used soon after synthesis.
Direcciones Futuras
There are many potential future directions for research involving Cadmium-109. One area of interest is the development of new methods for tracking the movement of cadmium in living organisms. Another area of interest is the study of the effects of cadmium on cellular function and the development of new therapies to mitigate these effects.
Conclusion
Cadmium-109 is a radioactive isotope of cadmium that is widely used in scientific research applications. It is synthesized by neutron activation of cadmium-108 in a nuclear reactor and emits gamma radiation, which allows it to be tracked in biological and medical studies. Cadmium-109 has a range of biochemical and physiological effects and can accumulate in various organs and tissues. While it has limitations, including its short half-life, there are many potential future directions for research involving Cadmium-109.
Métodos De Síntesis
Cadmium-109 is synthesized by neutron activation of cadmium-108 in a nuclear reactor. The process involves exposing cadmium-108 to a neutron flux, which results in the absorption of a neutron and the conversion of cadmium-108 to cadmium-109.
Aplicaciones Científicas De Investigación
Cadmium-109 is widely used in scientific research applications, including biological and medical research. It is commonly used as a tracer in biological studies to track the movement of cadmium in living organisms. It is also used in medical research to study the effects of cadmium on human health.
Propiedades
Número CAS |
14109-32-1 |
|---|---|
Nombre del producto |
Cadmium-109 |
Fórmula molecular |
Cd |
Peso molecular |
108.90499 g/mol |
Nombre IUPAC |
cadmium-109 |
InChI |
InChI=1S/Cd/i1-3 |
Clave InChI |
BDOSMKKIYDKNTQ-OIOBTWANSA-N |
SMILES isomérico |
[109Cd] |
SMILES |
[Cd] |
SMILES canónico |
[Cd] |
Sinónimos |
109Cd radioisotope Cadmium-109 Cd-109 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



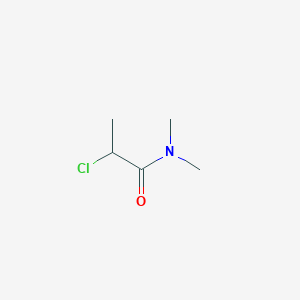
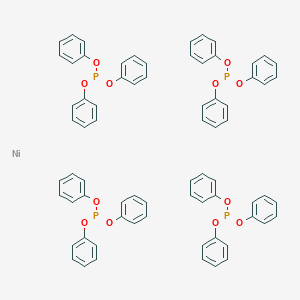
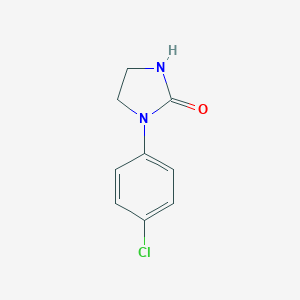


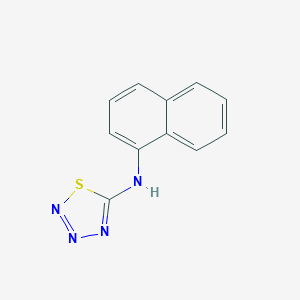
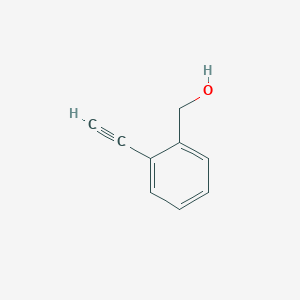
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
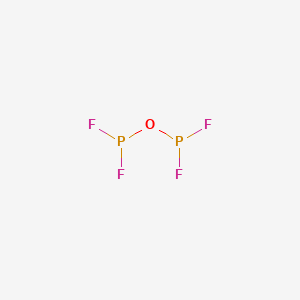
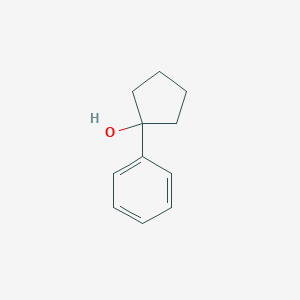
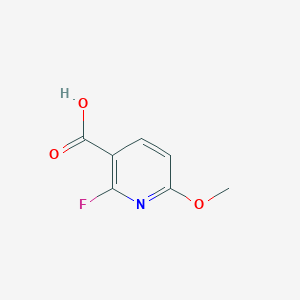
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
